N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Overview
Description
N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a naphthalenesulfonamide group, and a 3-methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . This reaction is often carried out in N,N-dimethylacetamide at room temperature, yielding the desired pyrazole derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide
- 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-16-5-4-6-17(13-16)15-24-12-11-21(22-24)23-27(25,26)20-10-9-18-7-2-3-8-19(18)14-20/h2-14H,15H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYFSQBZHRREC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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